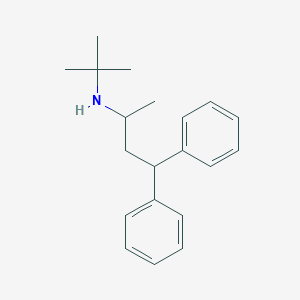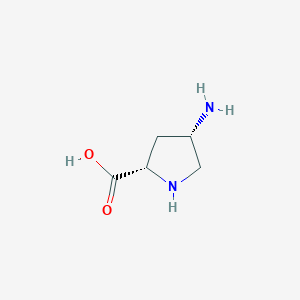
Terodiline
Overview
Description
Terodiline is a drug used in urology as an antispasmodic . It relaxes the smooth muscle and is used to reduce bladder tone in the treatment of urinary frequency and incontinence . The muscle relaxation caused by terodiline is probably due to its anticholinergic and calcium antagonist activity .
Molecular Structure Analysis
Terodiline has the molecular formula C20H27N . Its structure includes a tert-butyl group attached to a secondary amine, which is part of a butane chain. This chain is substituted at the 4-position with two phenyl groups .Physical And Chemical Properties Analysis
Terodiline has a molar mass of 281.443 g/mol . It is a small molecule with a mono-isotopic mass of 281.214349873 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
1. Cardiovascular and Electrocardiographic Effects
Terodiline has been studied for its cardiovascular and electrocardiographic effects. Research showed that it can cause serious ventricular arrhythmias associated with the prolongation of the QT interval, a measure of heart electrical activity. This effect is attributed to its properties as an antimuscarinic and calcium antagonist drug (Thomas et al., 1995). Another study focused on the stereoselective cardiotoxic effects of terodiline, further emphasizing its impact on cardiac function (Hartigan‐Go et al., 1996).
2. Influence on Calcium Channel Currents
Terodiline's impact on calcium channel currents in cardiac tissues has been a subject of research. It modifies cardiac L-type Ca2+‐channel current, which is crucial for heart muscle contraction. This action is observed in different concentrations and shows a use-dependent manner (Ogura et al., 1999).
3. Application in Urinary Incontinence
Terodiline has been studied extensively for its application in treating urinary incontinence. It is effective in relaxing bladder muscle contractions, thereby improving symptoms of incontinence. Its effectiveness was demonstrated through various clinical studies in both adults and children with conditions like unstable bladder and diurnal enuresis (Rud et al., 1980), (Elmér, 1984).
4. Metabolic Pathways and Pharmacokinetics
Studies have also delved into the metabolic pathways and pharmacokinetics of terodiline, examining how it is processed in the body. The metabolism of its enantiomers and the role of cytochrome P-450 enzymes in this process are of particular interest (Lindeke et al., 1987).
5. Comparative Electrophysiological Analysis
Comparative studies have been conducted to analyze terodiline’s electrophysiological actions against other drugs used for urinary incontinence. These studies help in understanding the drug's safety profile, especially concerning its potential for causing arrhythmias (Hayashi et al., 1997).
Safety and Hazards
Terodiline can pose several health risks. It is harmful if swallowed and can cause serious eye irritation . It is also very toxic to aquatic life with long-lasting effects . Moreover, it has been associated with concentration-dependent cardiotoxicity , specifically causing a type of irregular heart rhythm called torsades de pointes .
properties
IUPAC Name |
N-tert-butyl-4,4-diphenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,19,21H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISARWKNNNHPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7082-21-5 (hydrochloride) | |
| Record name | Terodiline [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60860001 | |
| Record name | Terodiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terodiline | |
CAS RN |
15793-40-5 | |
| Record name | Terodiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terodiline [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terodiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terodiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERODILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KG06964W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















